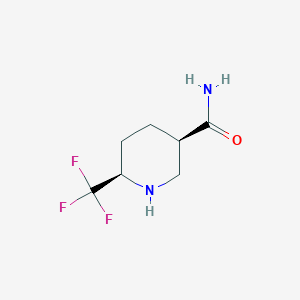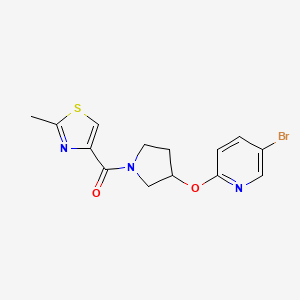
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of complex organic molecules like “(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” involves detailed investigation into their synthesis, structure, and properties. These compounds often play significant roles in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of related compounds involves substitution reactions, followed by crystallization and purification. Techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structures of the synthesized compounds (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of complex compounds is often confirmed using X-ray diffraction, alongside computational methods like density functional theory (DFT) to predict and compare molecular geometries and electronic structures. These studies provide insights into the conformation and electronic distribution within the molecule (Huang et al., 2021).
科学的研究の応用
Synthesis and Characterization
- The compound has been used as an intermediate in the synthesis of various complex chemical structures. For instance, its derivatives, obtained through substitution reactions, have been confirmed through spectroscopy and mass spectrometry techniques (Huang et al., 2021).
- The crystal structures of similar compounds have been measured using X-ray diffraction, providing insights into their crystallographic and conformational characteristics. This has implications for understanding their physicochemical properties (Huang et al., 2021).
Organic Synthesis
- The compound has been employed in the organic synthesis of heterocycles, especially focusing on the efficient synthesis process and challenges related to the synthesis of structures containing both piperidine and pyridine rings (Zhang et al., 2020).
- It's used in the preparation and reaction with various nucleophile agents, leading to compounds with potential as anticancer agents, showcasing its utility in creating biologically active molecules (Gouhar & Raafat, 2015).
Antimicrobial and Anticancer Properties
- Some derivatives have shown significant antibacterial activities, suggesting potential for drug development. The evaluation against various aerobic and anaerobic bacteria highlighted their utility in combating microbial infections (Bogdanowicz et al., 2013).
- Certain derivatives have been synthesized and evaluated as sodium channel blockers and anticonvulsant agents, underscoring their potential in the treatment of convulsions and related conditions (Malik & Khan, 2014).
Molecular Docking and Structural Studies
- Some compounds have been subjected to molecular docking studies, indicating their potential in addressing microbe resistance to pharmaceutical drugs, highlighting their relevance in medicinal chemistry (Katariya et al., 2021).
特性
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c1-9-17-12(8-21-9)14(19)18-5-4-11(7-18)20-13-3-2-10(15)6-16-13/h2-3,6,8,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMXOPAGHOLXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

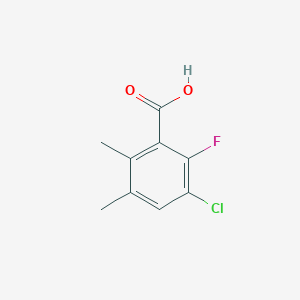
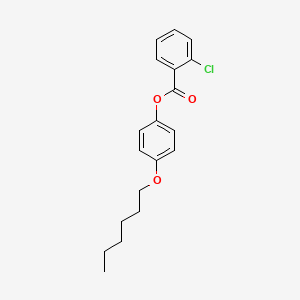
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)
![Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2486619.png)
![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2486620.png)
![8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486621.png)
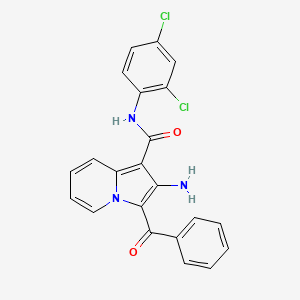
![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)
![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)
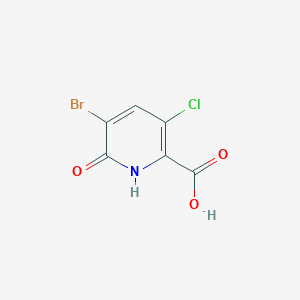
![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)
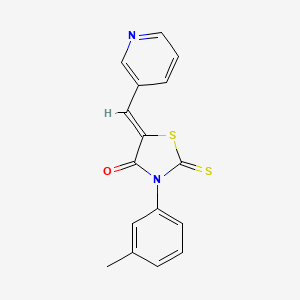
![5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2486635.png)
